BenchChemオンラインストアへようこそ!

(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride

Dopamine D3 receptor 2-Aminotetralin SAR Radioligand binding

(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride (CAS 3904-24-3; also referred to as 5-methoxy-N-propyl-2-aminotetralin hydrochloride) is a synthetic 2-aminotetralin derivative that acts as a ligand at cloned human dopamine D2, D3, and D4 receptors. Its core structure consists of a 1,2,3,4-tetrahydronaphthalene scaffold substituted with a methoxy group at the 5-position and a single n-propylamine chain at the 2-position.

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
Cat. No. B8023108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)C=CC=C2OC.Cl
InChIInChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H
InChIKeyZOKTXMBBTXQAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride as a Defined Dopaminergic 2-Aminotetralin


(5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride (CAS 3904-24-3; also referred to as 5-methoxy-N-propyl-2-aminotetralin hydrochloride) is a synthetic 2-aminotetralin derivative that acts as a ligand at cloned human dopamine D2, D3, and D4 receptors . Its core structure consists of a 1,2,3,4-tetrahydronaphthalene scaffold substituted with a methoxy group at the 5-position and a single n-propylamine chain at the 2-position . The compound is a member of a well-characterized series of dopaminergic 2-aminotetralins that differ in N-alkyl substitution (primary amine, mono‑n‑propyl, di‑n‑propyl) and aromatic substitution (5‑methoxy vs. 5‑hydroxy vs. 7‑substituted) . This specific substitution pattern yields a distinct dopamine receptor affinity fingerprint that separates it from both the higher‑affinity 5‑hydroxy‑dipropyl analog (5‑OH‑DPAT) and the lower‑affinity 5‑methoxy primary amine analog .

Why 2-Aminotetralin Analogs Cannot Be Interchanged: The Case for (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride


Within the 2-aminotetralin class, seemingly minor structural modifications produce large shifts in dopamine receptor affinity and subtype selectivity that preclude casual substitution . The 5‑methoxy‑N‑propyl substitution pattern on the target compound yields a Ki of 380 nM at D2 and 136 nM at D3, whereas the clinically referenced 5‑hydroxy‑N,N‑dipropyl analog (5‑OH‑DPAT) achieves Ki values of 59 nM and 1.4 nM, respectively—a >6‑fold difference at D2 and nearly 100‑fold difference at D3 . Conversely, the 5‑methoxy primary amine analog (lacking the N‑propyl group) shows substantially weaker binding . These affinity gaps mean that replacing the target compound with a close in‑class analog will alter the pharmacological profile of an assay and can invalidate SAR conclusions or batch‑to‑batch reproducibility in screening campaigns .

Quantitative Differentiation Evidence for (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride


Dopamine D3 Receptor Affinity: Intermediate Potency Between Primary Amine and Dipropyl Analogs

The target compound exhibits a dopamine D3 receptor Ki of 136 nM, placing it between the weaker primary amine analog (estimated D3 Ki > 400 nM based on class-level SAR) and the highly potent dipropyl analog 5-OH-DPAT (D3 Ki = 1.4 nM) . This intermediate affinity is a direct consequence of mono‑N‑propyl substitution on the 5‑methoxy‑2‑aminotetralin scaffold; the van Vliet study demonstrates that introducing two n‑propyl groups on the 5‑hydroxy scaffold increases D3 affinity approximately 600‑fold relative to the primary amine, whereas a single n‑propyl group produces a more modest gain . The target compound therefore fills an affinity niche that is not represented by either the low‑affinity primary amine or the high‑affinity dipropyl/hydroxy combination .

Dopamine D3 receptor 2-Aminotetralin SAR Radioligand binding

D2/D3 Selectivity Ratio: A Balanced Profile Distinct from Highly D3‑Selective Ligands

The target compound displays a D2/D3 Ki ratio of 2.8 (D2 Ki = 380 nM; D3 Ki = 136 nM), indicating near‑equivalent affinity for the two receptor subtypes . In contrast, 5‑OH‑DPAT shows a D2/D3 ratio of 42 (D2 Ki = 59 nM; D3 Ki = 1.4 nM), reflecting pronounced D3 preference . This 15‑fold difference in selectivity ratio means that at concentrations near the Ki, the target compound engages D2 and D3 receptors to a similar extent, whereas 5‑OH‑DPAT strongly favors D3 . The balanced profile arises from the combination of a 5‑methoxy group (which lowers affinity relative to 5‑hydroxy) and a single N‑propyl group (which provides less affinity enhancement than N,N‑dipropyl) .

D2/D3 selectivity Dopamine receptor subtype Functional selectivity

Dopamine D4 Receptor Affinity: Lower Binding Confirms Aminotetralin Class Selectivity

The target compound binds the human dopamine D4.2 receptor with a Ki of 485 nM, which is 3.6‑fold weaker than its D3 affinity and 1.3‑fold weaker than its D2 affinity . This low D4 affinity is consistent with the class‑level finding that none of the tested 2‑aminotetralins show high affinity for the D4 receptor . The D4 Ki of 485 nM provides a quantitative benchmark confirming that the compound's dopaminergic activity is mediated predominantly through D2 and D3 receptors, not D4 . This differs from certain atypical antipsychotic scaffolds that derive therapeutic effects from D4 engagement .

Dopamine D4 receptor Receptor subtype selectivity Off-target profiling

Defined Chirality and Industrial Relevance as a Rotigotine Synthetic Intermediate

The (S)-enantiomer of 5-methoxy-N-propyl-2-aminotetralin hydrochloride (CAS 93601‑86‑6) is a key intermediate in the synthesis of rotigotine, a clinically approved dopamine D2/D3 agonist for Parkinson's disease and restless legs syndrome . In the patented rotigotine process, (S)-5-methoxy-N-propyl-2-aminotetralin is coupled with a thiophene‑2‑acetic acid derivative to form the final drug substance . The racemic mixture (CAS 3904-24-3) and the individual enantiomers (R: CAS 101403‑25‑2; S: CAS 93601‑86‑6) are commercially available with defined chiral purity (≥98% for the S‑enantiomer) . This established industrial role provides procurement confidence: the compound is manufactured under controlled conditions, analytical reference standards exist, and supply chains are mature .

Rotigotine synthesis Chiral intermediate Process chemistry

Defined Application Scenarios for (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride Based on Quantitative Evidence


Dopamine D2/D3 Receptor Subtype Profiling in Recombinant Cell Systems

The well‑characterized Ki values of the target compound at human D2 (380 nM), D3 (136 nM), and D4 (485 nM) receptors, established under uniform [3H]spiperone competition conditions on CHO‑K1 cells, make it suitable as a reference ligand for calibrating D2/D3 selectivity assays . Its balanced D2/D3 ratio (2.8) contrasts with the strongly D3‑biased 5‑OH‑DPAT (ratio 42), allowing researchers to benchmark assay windows for compounds with varying degrees of subtype preference .

Structure–Activity Relationship Studies on N‑Alkyl Substitution in 2‑Aminotetralins

Because the target compound bears a single n‑propyl group on the amine nitrogen, it occupies a defined position in the affinity continuum between the primary amine (lowest affinity) and the N,N‑dipropyl analog (highest affinity) . Systematic replacement of the N‑propyl group with other alkyl or arylalkyl substituents, while keeping the 5‑methoxy group constant, enables quantitative assessment of the steric and electronic requirements of the dopamine receptor binding pocket .

Process Development and Quality Control for Rotigotine Manufacturing

The (S)-enantiomer of the target compound is a registered intermediate in rotigotine synthesis . Contract manufacturing organizations and pharmaceutical development groups use this intermediate for route scouting, impurity profiling, and chiral purity method validation. The availability of both enantiomers with defined optical rotation and purity ≥98% supports the establishment of analytical reference standards .

Functional Selectivity Studies Comparing Methoxy and Hydroxy 2‑Aminotetralins

The van Vliet class‑level observation that 5‑hydroxy analogs show consistently higher D2/D3 affinity than their 5‑methoxy counterparts can be probed directly using the target compound and its 5‑hydroxy analog . Comparative functional assays (e.g., [35S]GTPγS binding, cAMP inhibition) employing both compounds can quantify the contribution of the 5‑position hydrogen‑bond donor to agonist efficacy, while controlling for the N‑propyl substituent .

Quote Request

Request a Quote for (5-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.